molecular formula C6H10N2O B1273531 3-(1H-pyrazol-4-yl)propan-1-ol CAS No. 60951-21-5

3-(1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B1273531
CAS No.: 60951-21-5
M. Wt: 126.16 g/mol
InChI Key: LGBRAJDGWUXFBO-UHFFFAOYSA-N
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Description

3-(1H-Pyrazol-4-yl)propan-1-ol (molecular formula: C₆H₁₀N₂O) is a heterocyclic alcohol featuring a pyrazole ring substituted at the 4-position with a three-carbon hydroxypropyl chain. Its SMILES representation is C1=C(C=NN1)CCCO, and its InChIKey is LGBRAJDGWUXFBO-UHFFFAOYSA-N . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. For example, it is used to synthesize tert-butyldimethylsilyl-protected derivatives for further functionalization .

Properties

IUPAC Name

3-(1H-pyrazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGBRAJDGWUXFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20393820
Record name 3-(1H-pyrazol-4-yl)propan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60951-21-5
Record name 3-(1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20393820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-4-yl)propan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of pyrazole with a suitable propanol derivative. One common method is the alkylation of pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed.

    Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-(1H-pyrazol-4-yl)propanoic acid or 3-(1H-pyrazol-4-yl)propanal.

    Reduction: Dihydro-3-(1H-pyrazol-4-yl)propan-1-ol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its pyrazole moiety.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its functional groups.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein-coupled receptors, influencing signaling pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

  • Structure : Replaces the pyrazole ring with a triazole moiety and includes a hydroxymethyl group on the triazole.
  • Molecular Formula : C₆H₁₁N₃O₂ (MW: 157.17 g·mol⁻¹).
  • Properties : Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), yielding a viscous oil with distinct NMR signals (e.g., δ7.66 ppm for triazole proton) .
  • Applications : Demonstrates higher polarity due to the triazole-hydroxymethyl group, making it suitable for hydrophilic conjugates in medicinal chemistry.

2-Methyl-2-(((3-Methyl-1H-pyrazol-4-yl)methyl)amino)propan-1-ol

  • Structure: Incorporates a methyl-substituted pyrazole and a branched amino-propanol chain.
  • Molecular Formula : C₉H₁₇N₃O (MW: 183.25 g·mol⁻¹).
  • Properties : Enhanced steric hindrance from the methyl groups reduces reactivity compared to the parent compound. Used in pharmaceutical intermediates for antifungal agents .

3-(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-yl)propan-1-ol

  • Structure : Features chloro and methyl substitutions on the pyrazole ring.
  • Molecular Formula : C₇H₁₁ClN₂O (MW: 174.63 g·mol⁻¹).
  • Properties : Halogenation increases lipophilicity and bioactivity. This derivative is patented as a pesticide due to its stability and resistance to metabolic degradation .

3-(5-(1-Methyl-1H-Pyrazol-4-yl)-3-(Trifluoromethyl)-1H-Pyrazol-1-yl)propan-1-amine

  • Structure : Contains a trifluoromethyl group and a methylated pyrazole.
  • Molecular Formula : C₇H₁₁F₃N₄O (MW: 200.17 g·mol⁻¹).
  • Properties : The trifluoromethyl group enhances metabolic stability and membrane permeability, making it valuable in drug discovery .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g·mol⁻¹) Key Substituents Primary Applications
3-(1H-Pyrazol-4-yl)propan-1-ol C₆H₁₀N₂O 126.16 Hydroxypropyl chain Pharmaceutical intermediates
3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol C₆H₁₁N₃O₂ 157.17 Triazole, hydroxymethyl Hydrophilic conjugates
3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)propan-1-ol C₇H₁₁ClN₂O 174.63 Chloro, methyl Agrochemicals (pesticides)
3-(5-(1-Methyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-1-amine C₇H₁₁F₃N₄O 200.17 Trifluoromethyl, methyl Drug development

Key Findings and Implications

  • Structural Flexibility : Substitutions on the pyrazole ring (e.g., halogens, methyl, or trifluoromethyl groups) modulate lipophilicity, stability, and bioactivity .
  • Synthetic Utility : The parent compound’s hydroxypropyl chain allows facile derivatization, such as silylation for protecting-group strategies .
  • Application-Specific Design : Chlorinated derivatives excel in agrochemicals due to enhanced environmental persistence, while trifluoromethylated analogs are prioritized in drug discovery for improved pharmacokinetics .

Biological Activity

3-(1H-pyrazol-4-yl)propan-1-ol is a pyrazole derivative that has garnered attention in various fields of chemistry due to its unique structure and potential applications. This compound, characterized by its five-membered heterocyclic pyrazole ring and a hydroxyl group, has been studied for its diverse biological activities. This article will explore the synthesis, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Structure

The molecular formula for this compound is C7_{7}H10_{10}N2_{2}O, with a molecular weight of approximately 142.17 g/mol. The structure includes:

  • A pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • A propan-1-ol backbone : An alcohol functional group (-OH) attached to a three-carbon chain.

Synthesis Methods

The synthesis of this compound typically involves the reaction of hydrazines with carbonyl compounds or other precursors that facilitate the formation of the pyrazole ring. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives with aldehydes or ketones.
  • Cyclization Reactions : Involving the formation of the pyrazole ring through cyclization processes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound can modulate various biochemical pathways, influencing cellular processes including:

  • Antiproliferative Effects : Studies indicate that pyrazole derivatives can inhibit cell proliferation in cancer cell lines.
  • Anti-inflammatory Activity : Some pyrazole compounds exhibit significant anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. For example, in studies involving K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukaemia), and MCF-7 (human breast cancer) cells, compounds derived from pyrazoles displayed low micromolar GI50 values, indicating potent activity against these cell types .

Cell LineCompoundGI50 Value (µM)Mechanism of Action
K562This compound<10Induction of apoptosis via PARP cleavage
MV4-11Similar pyrazole derivatives<5Activation of caspase pathways
MCF-7Various pyrazole derivatives<15Inhibition of proliferation markers (PCNA reduction)

Anti-inflammatory Effects

In addition to antiproliferative properties, some studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, specific derivatives have shown significant inhibition of inflammatory mediators in vitro, suggesting their utility in treating conditions characterized by excessive inflammation .

Case Studies

Case Study 1: Anticancer Activity

In a recent study published in Pharmaceutical Research, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against K562 cells. The most potent compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating a promising lead for further development .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound derivatives. The results demonstrated that these compounds could effectively reduce levels of TNF-alpha and IL-6 in activated macrophages, showcasing their potential as therapeutic agents in inflammatory diseases .

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